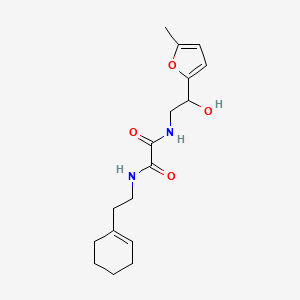

![molecular formula C24H22N2O2 B2411459 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide CAS No. 941957-31-9](/img/structure/B2411459.png)

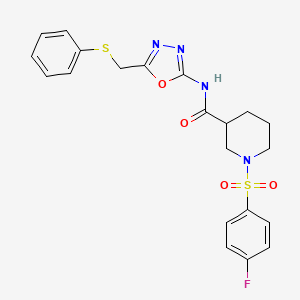

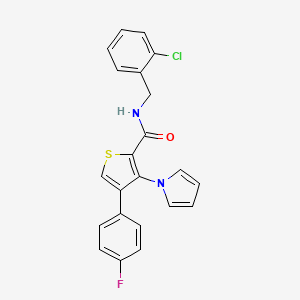

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacological Applications

Research into pharmacologically similar compounds, such as N,N-diethyl-3-methylbenzamide (DEET) and various synthetic opioids, highlights the significance of studying the pharmacokinetics, formulation, and safety aspects of chemicals for their potential use as medications or health-related applications. For instance, DEET's all-purpose topical insect repellent properties and the detailed review of non-fentanil novel synthetic opioids emphasize the importance of understanding chemical properties for developing effective and safe pharmacological agents (Qiu, Jun, & Mccall, 1998) (Sharma et al., 2018).

Environmental Impact

Studies on compounds like parabens and triclosan reflect the growing concern about the environmental impact of chemical substances. These include their occurrence, fate, and behavior in aquatic environments, as well as their potential as endocrine disrupters. Such research underscores the necessity of assessing the ecological consequences of chemical usage to ensure environmental safety and sustainability (Haman et al., 2015) (Bedoux et al., 2012).

Biotechnological Applications

The versatility of enzymes like laccases in biotechnological processes, such as the detoxification of industrial effluents and bioremediation, points towards the potential biotechnological applications of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide. Understanding the enzymatic interactions and biodegradation pathways of related compounds can inform the development of biotechnological solutions for environmental management and industrial processes (Couto & Herrera, 2006).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the disintegrin and metalloproteinase domain-containing protein 17 (adam17) in humans .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Properties

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17-9-14-21(16-22(17)26-15-5-8-23(26)27)25-24(28)20-12-10-19(11-13-20)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYWMUAIGFROLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

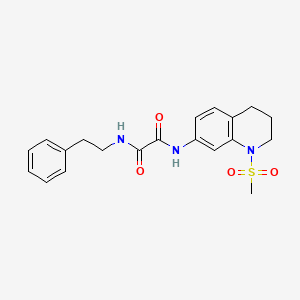

![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)

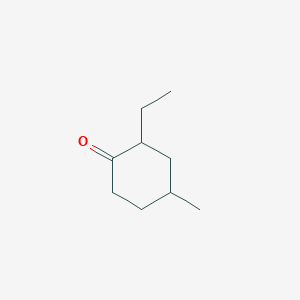

![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)